Cas no 941-98-0 (1-Acetylnaphthalene)

1-Acetylnaphthalene is een organische verbinding met de chemische formule C₁₂H₁₀O. Het behoort tot de klasse van aromatische ketonen en wordt veel gebruikt als tussenproduct in organische synthese, met name bij de productie van farmaceutische stoffen, geurstoffen en kleurstoffen. Dankzij zijn stabiele aromatische structuur en reactieve carbonylgroep is het een veelzijdig bouwsteenmolecuul voor chemische modificaties. De verbinding vertoont goede oplosbaarheid in organische oplosmiddelen zoals ethanol en dichloormethaan, wat het geschikt maakt voor diverse reactieomstandigheden. Bovendien biedt 1-Acetylnaphthalene een hoge zuiverheid en consistentie, wat essentieel is voor onderzoeks- en industriële toepassingen.
1-Acetylnaphthalene structure
1-Acetylnaphthalene structure
Productnaam:1-Acetylnaphthalene
CAS-nummer:941-98-0
MF:C12H10O
MW:170.207203388214
MDL:MFCD00004013
CID:40368
PubChem ID:13663

1-Acetylnaphthalene Chemische en fysische eigenschappen

Naam en identificatie

    • 1'-Acetonaphthone
    • 1-(1-naphthyl)ethanone
    • 1-Acetonaphthalene
    • 1-acetyl naphthalene
    • Methyl 1-Naphthyl Ketone
    • Alpha-Acetonaphthone
    • 1-Acetonaphthone
    • 1-naphthalen-1-ylethanone
    • 1'-Acetylnaphthalene
    • α-Acetonaphthone
    • Acetonaphthone
    • 1-Acetylnaphthalene
    • 1-(naphthalen-1-yl)ethanone
    • 1-(1-Naphthalenyl)ethanone
    • Ethanone, 1-(1-naphthalenyl)-
    • 1-Naphthyl methyl ketone
    • 1-(naphthalen-1-yl)ethan-1-one
    • alpha-Naphthyl methyl ketone
    • alpha-Acetylnaphthalene
    • acetylnaphthalene
    • Methyl alpha-naphthyl ketone
    • 1`-Acetonaphthone
    • .alpha.-Acetonaphthone
    • .alpha.-Acetylnaphthalene
    • 1-naphthalen-1-yl-eth
    • 1-(1-Naphthalenyl)ethanone (ACI)
    • 1′-Acetonaphthone (6CI, 8CI)
    • 1-(Naphthalen-4-yl)ethanone
    • Methyl α-naphthyl ketone
    • NSC 7659
    • α-Acetylnaphthalene
    • α-Naphthyl methyl ketone
    • MDL: MFCD00004013
    • Inchi: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
    • InChI-sleutel: QQLIGMASAVJVON-UHFFFAOYSA-N
    • LACHT: O=C(C)C1C2C(=CC=CC=2)C=CC=1
    • BRN: 1100618

Berekende eigenschappen

  • Exacte massa: 170.07300
  • Monoisotopische massa: 170.073
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 197
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 17.1

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.12 g/mL at 25 °C(lit.)
  • Smeltpunt: 10.5 °C (lit.)
  • Kookpunt: 298°C(lit.)
  • Vlampunt: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Brekindex: n20/D 1.628(lit.)
  • PH: 6.5-7.0 (H2O)
  • Oplosbaarheid: 0.2g/l
  • Waterverdelingscoëfficiënt: Insoluble
  • PSA: 17.07000
  • LogboekP: 3.04240
  • Oplosbaarheid: Soluble in ethanol, ether, chloroform and acetone, insoluble in water.

1-Acetylnaphthalene Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H302,H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Code gevarencategorie: 22-36/37/38
  • Veiligheidsinstructies: S26-S36
  • FLUKA MERK F CODES:3
  • RTECS:AL2982800
  • Identificatie van gevaarlijk materiaal: Xn
  • Risicozinnen:R22; R36/37/38
  • TSCA:Yes
  • Opslagvoorwaarde:Sealed in dry,Room Temperature

1-Acetylnaphthalene Douanegegevens

  • HS-CODE:2914399090
  • Douanegegevens:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Acetylnaphthalene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047084-100g
1-Acetylnaphthalene
941-98-0 98%
100g
¥69.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0052-25G
1'-Acetonaphthone
941-98-0 >98.0%(GC)
25g
¥200.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0052-500G
1'-Acetonaphthone
941-98-0 >98.0%(GC)
500g
¥1190.00 2024-04-15
City Chemical
A477-100GM
1'-Acetonaphthone
941-98-0 95%
100gm
$24.91 2023-09-19
eNovation Chemicals LLC
D389319-500g
1-Acetonaphthone
941-98-0 97%
500g
$245 2024-05-24
eNovation Chemicals LLC
D584084-1kg
1'-Acetonaphthone
941-98-0 95%
1kg
$518 2024-05-24
Enamine
EN300-19188-0.5g
1-(naphthalen-1-yl)ethan-1-one
941-98-0 95.0%
0.5g
$21.0 2025-03-21
Life Chemicals
F0001-2262-2.5g
1'-Acetonaphthone
941-98-0 95%+
2.5g
$40.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A49370-500g
1-Acetylnaphthalene
941-98-0 97%
500g
¥268.0 2023-09-08
Fluorochem
079037-100g
1'-Acetonaphthone
941-98-0 97%
100g
£31.00 2022-03-01

1-Acetylnaphthalene Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  7 h, rt
Referentie
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Tempo ,  Copper(II) triflate ,  5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ;  0.5 h, 25 °C
Referentie
Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols
Liu, Yangyang; Xie, Aming; Li, Junjian; Xu, Xiao; Dong, Wei; et al, Tetrahedron, 2014, 70(52), 9791-9796

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
Referentie
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Referentie
Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins
Goegsig, Thomas M.; Kleimark, Jonatan; Nilsson Lill, Sten O.; Korsager, Signe; Lindhardt, Anders T.; et al, Journal of the American Chemical Society, 2012, 134(1), 443-452

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Sodium tungsten oxide (Na2WO4) ,  Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ;  rt → 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  90 °C; 30 min, 90 °C
Referentie
A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol
Chhikara, Bhupender S.; Chandra, Ramesh; Tandon, Vibha, Synlett, 2005, (5), 872-874

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Sodium chloride ,  Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile ,  Water ;  20 h, 1 atm, 70 °C
Referentie
Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst
Zhang, Mengqi; Zhai, Yongyan; Ru, Shi; Zang, Dejin; Han, Sheng; et al, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide ,  2-Iodobenzenesulfonic acid Solvents: Water ;  2 h, rt
Referentie
2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature
Liu, Yangyang; Wang, Boliang, Journal of Chemical Research, 2014, 38(7), 427-431

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane
Referentie
γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols
Khodaie, Mohammad Mehdi; Salehi, Peyman; Goodarzi, Maryam, Synthetic Communications, 2001, 31(8), 1253-1256

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  20 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; Suzuki, Satoshi; Ishizuka, Yuki; Yamazaki, Kento; Matsushima, Ryoji; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Silver acetate Solvents: Dimethylformamide
1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referentie
Hofmann rearrangement of α-hydroxyamides
Jew, Sang-sup; Kang, Myoung-hee, Archives of Pharmacal Research, 1994, 17(6), 490-1

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
Referentie
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Referentie
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Referentie
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt
Referentie
Ionic liquid-promoted regioselective catalysis by palladium
Mo, Jun; Hyder, Zeyn; Xu, Lijun; Xiao, Jianliang, Proceedings - Electrochemical Society, 2006, 2004, 2004-24

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  7 h, rt
Referentie
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  8 h, rt
Referentie
HCl-Catalyzed Aerobic Oxidation of Alkylarenes to Carbonyls
Niu, Kaikai; Shi, Xiaodi; Ding, Ling; Liu, Yuxiu; Song, Hongjian; et al, ChemSusChem, 2022, 15(2),

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referentie
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; Brzaszcz, M.; Mlochowski, J., Polish Journal of Chemistry, 2006, 80(3), 417-428

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Lead diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether
Cabri, Walter; Candiani, Ilaria; Bedeschi, Angelo; Santi, Roberto, Journal of Organic Chemistry, 1990, 55(11), 3654-5

Synthetic Routes 19

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Dearomatization of 1- and 2-cyanonaphthalene through nucleophilic conjugate addition
Andujar Sanchez, Carmen M.; Iglesias, Ma Jose; Lopez Ortiz, Fernando, Tetrahedron Letters, 2002, 43(14), 2565-2568

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid ,  Water ;  5 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones
Yousuf, Md; Das, Tuluma; Adhikari, Susanta, New Journal of Chemistry, 2015, 39(11), 8763-8770

1-Acetylnaphthalene Raw materials

1-Acetylnaphthalene Preparation Products

1-Acetylnaphthalene Leveranciers

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:941-98-0)
Ordernummer:SFD390
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Wednesday, 11 December 2024 17:01
Prijs ($):
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:941-98-0)
Ordernummer:SDF386
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 14:57
Prijs ($):
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:941-98-0)1'-Acetylnaphthalene
1770211
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:941-98-0)1'-Acetonaphthone
sfd22013
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek